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Compound of Interest

Compound Name: Myelin basic protein, MBP (68-86)

Cat. No.: B15542227

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) to help researchers, scientists, and drug development professionals resolve
issues of high background in Myelin Basic Protein (MBP) (68-86) ELISpot assays.

Frequently Asked Questions (FAQS)

Q1: What is a common cause of high background in an ELISpot assay?

High background in ELISpot assays can manifest as a general darkening of the membrane or
as a high number of non-specific spots.[1][2] Common causes include inadequate washing,
non-specific antibody binding, contaminated reagents, or issues with the cells themselves.[1][3]

Q2: Can the serum in my culture medium contribute to high background?

Yes, serum is a frequent source of high background. It can contain endogenous cytokines,
heterophilic antibodies that cross-link the capture and detection antibodies, or be mitogenic,
causing non-specific cell activation.[1][4][5] It is highly recommended to pre-screen different
serum batches or, preferably, use serum-free media to minimize this variability and risk of
contamination.[4][5][6]

Q3: How does cell viability affect the background of an ELISpot assay?

Poor cell viability can lead to high background staining.[3][7] Dead cells can release
substances that contribute to non-specific signal. It is crucial to ensure high cell viability,
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typically above 95%, before starting the assay.[8] For cryopreserved cells, a resting period of at
least one hour after thawing is recommended to allow for the removal of cellular debris.[8][9]

Q4: Can | do anything to rescue a plate with high background after it has been developed?

Unfortunately, once the plate is developed, it is generally not possible to reverse high
background staining. The key is to identify the source of the problem and optimize the protocol
for future assays.

Q5: What is an acceptable level of background spots in negative control wells?

While this can vary between laboratories and specific experimental conditions, a "typical”
background level for IFN-y ELISpot is considered to be below 6 spots per 100,000 peripheral
blood mononuclear cells (PBMCs).[10] It is important to compare the spot count in your
antigen-stimulated wells to your negative control wells to determine a true positive response.
[10]

Troubleshooting Guide

High background can obscure specific responses and compromise the validity of your results.
The following table summarizes potential causes and recommended solutions.
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Potential Cause

Description

Recommended Solutions

Inadequate Washing

Insufficient removal of
unbound reagents (antibodies,
streptavidin-enzyme
conjugate) or cells.[1][11]
Foam formation during
washing can also prevent

effective cleaning.[11]

Increase the number and vigor
of wash steps.[11] Ensure all
surfaces of the well are
washed, including both sides
of the membrane after
removing the underdrain.[12]
[13] Use a wash bottle with a
wider spout to prevent
foaming.[11] If using an
automated plate washer,
consider increasing the
number of washes by 1.5 times

compared to manual washing.

[3]

Reagent Issues

Contamination of buffers,
media, or antibody solutions
with bacteria, fungi, or
endotoxins can lead to non-
specific cell activation.[1][10]
Aggregates in antibody or
substrate solutions can also

cause artifacts.[10]

Use sterile technique
throughout the procedure.[8]
[11] Filter reagents, especially
secondary antibodies, if
aggregates are suspected.[10]
[13][14] Prepare fresh
substrate solutions for each
experiment and protect them
from light.[2]

Cell-Related Problems

High cell density can lead to
overcrowding and non-specific
activation.[10] Carryover of
cytokines from a pre-
stimulation step can also
cause a general darkening of
the membrane.[2][3]
Spontaneous secretion from
cells, especially
monocytes/macrophages, can

occur.[1]

Optimize the number of cells
per well; a typical range is 2-
4x10"5 PBMCs per well.[9][15]
Thoroughly wash cells after
any pre-incubation steps
before adding them to the
ELISpot plate.[2][3]
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Non-Specific Antibody Binding

The blocking step may be
insufficient, or the serum used
for blocking or in the culture
medium may contain cross-
reactive components.[1]
Excess concentrations of
detection antibody or enzyme
conjugate can also contribute

to background.[3]

Use a high-quality blocking
buffer, such as 5% BSA or
serum-free alternatives.[16]
[17] Consider heat-inactivating
serum to reduce the activity of
complement and other factors.
[11] Optimize the
concentrations of your
detection antibody and
streptavidin-enzyme
conjugate.[3][11]

Plate Development

Over-development of the plate
due to prolonged incubation
with the substrate can lead to
a high background color.[1][12]

Monitor spot development
under a microscope and stop
the reaction as soon as distinct
spots appear.[11][13] Reduce
the substrate incubation time.
[11][12]

Plate Handling and Incubation

Stacking plates during
incubation can lead to uneven
temperature distribution.[2][3]
Moving or jarring the plate
during cell incubation can
cause spots to become diffuse
or create a "smear"
background.[3][11] Improper
drying can also affect the final

appearance.[12]

Do not stack plates in the
incubator.[2] Avoid moving the
plates during the cell
incubation period.[11] Ensure
the plate is completely dry
before reading; drying
overnight at 4°C can improve
the contrast between spots
and the background.[3][12]

Experimental Protocols
Optimized Plate Washing Protocol

This protocol is designed to minimize background by ensuring the thorough removal of

unbound reagents.
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Post-Cell Incubation Wash: After incubating the cells, aspirate the cells and wash the wells 3-
5 times with 200 pL of PBS per well.

Post-Detection Antibody Incubation: Following incubation with the biotinylated detection
antibody, remove the plate's underdrain.[1] Wash both sides of the membrane with distilled
water.[12] Then, wash the wells 5 times with PBS.

Post-Enzyme Conjugate Incubation: After incubation with the streptavidin-enzyme conjugate,
wash both sides of the membrane under running distilled water to remove any reagents that
may have leaked through.[9] Then, wash the wells 5 times with PBS.

Final Wash: Before adding the substrate, perform a final wash of both sides of the
membrane with distilled water.[12]

Cell Preparation Protocol for Cryopreserved PBMCs

Proper handling of cryopreserved cells is critical to ensure high viability and reduce

background.

Thawing: Thaw the vial of cells rapidly in a 37°C water bath.[8]

Initial Dilution: Gently transfer the cells to a 50 mL conical tube containing at least 15 mL of
pre-warmed, serum-free culture medium.[4][8]

Washing: Centrifuge the cells at 200 x g for 8 minutes.[15] Discard the supernatant and
gently resuspend the cell pellet in fresh medium. Repeat the wash step.

Resting: After the final wash, resuspend the cells in culture medium and allow them to rest
for at least one hour at 37°C in a CO2 incubator.[8][9] This allows the cells to recover and
helps to remove debris from dead cells.

Counting and Resuspension: After the resting period, perform a cell count using a viability
dye (e.g., trypan blue) to ensure viability is >95%.[8] Resuspend the cells to the desired
concentration in the appropriate medium for the assay.

Visualizations
Standard ELISpot Workflow
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Click to download full resolution via product page

Caption: A generalized workflow for the MBP (68-86) ELISpot assay.

Troubleshooting Decision Tree for High Background

Click to download full resolution via product page

Caption: A decision tree to diagnose high background in ELISpot assays.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15542227?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542227?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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